Cas no 61493-68-3 (Ethanone, 1-[3-(2-butenyloxy)phenyl]-)

Ethanone, 1-[3-(2-butenyloxy)phenyl]- structure
61493-68-3 structure
Product Name:Ethanone, 1-[3-(2-butenyloxy)phenyl]-
CAS No:61493-68-3
MF:C12H14O2
MW:190.238363742828
CID:477391
PubChem ID:56983744
Update Time:2025-04-19

Ethanone, 1-[3-(2-butenyloxy)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1-[3-(2-butenyloxy)phenyl]-
    • 1-(3-but-2-enoxyphenyl)ethanone
    • 61493-68-3
    • 1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one
    • DTXSID30719976
    • Inchi: 1S/C12H14O2/c1-3-4-8-14-12-7-5-6-11(9-12)10(2)13/h3-7,9H,8H2,1-2H3
    • InChI Key: KOCWXCMGQZBQDA-UHFFFAOYSA-N
    • SMILES: O(CC=CC)C1=CC=CC(C(C)=O)=C1

Computed Properties

  • Exact Mass: 190.09942
  • Monoisotopic Mass: 190.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 2.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3
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